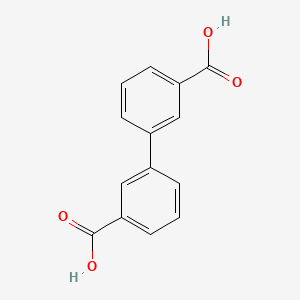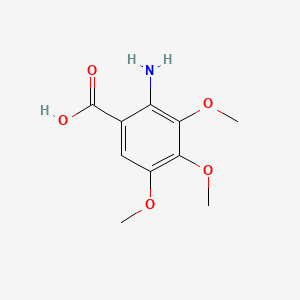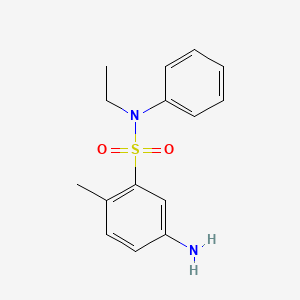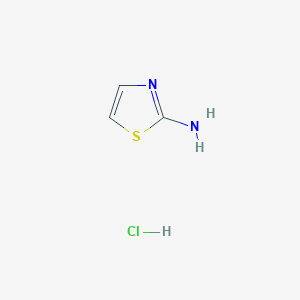
2-Aminothiazole hydrochloride
Übersicht
Beschreibung
2-Aminothiazole hydrochloride, also referred to as 2-AT, is an organic compound with the molecular formula C2H5NS.HCl. It is a white, crystalline solid with a pungent odor and a melting point of 200°C. It is a common laboratory reagent used in various synthetic organic chemistry experiments. 2-AT is used in the synthesis of heterocyclic compounds, in the synthesis of pharmaceuticals, and in the preparation of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
2-Aminothiazole (2-AT) is an active pharmacophore in medicinal chemistry and drug discovery. It forms the core of several marketed drugs like Famotidine, Cefdinir, and Meloxicam. Recent explorations into 2-AT have uncovered its potential in various therapeutic areas, including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).
Antiprion Activity
2-Aminothiazoles have emerged as a new class of small molecules with antiprion activity. These molecules show promise in prion-infected neuroblastoma cell lines, with certain analogs achieving high brain concentrations in animal models (Gallardo-Godoy et al., 2011).
Synthesis of Derivatives
The synthesis of 2-aminothiazole derivatives, such as 2-amino-5-fluorothiazole hydrochloride, is a key area of research. These derivatives are important intermediates in pharmaceutical and chemical industries, offering a pathway to various biologically active compounds (Cui Dong-mei, 2011).
Biological Activities
2-Aminothiazole-based compounds are associated with diverse biological activities like anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. Their structural variations have attracted significant interest in medicinal chemistry (Elsadek, Ahmed, & Farahat, 2021).
Kinase Inhibition
2-Aminothiazoles have been identified as novel kinase inhibitor templates. For instance, Dasatinib, a well-known anticancer drug, is an analog of 2-aminothiazole, showing effectiveness in various biochemical and cellular assays (Das et al., 2006).
QSAR Studies in Prion Diseases
Quantitative structure-activity relationship (QSAR) studies have been conducted on 2-aminothiazole derivatives for their anti-prion activity, providing insights into the design of novel therapeutic agents against prion diseases (Mandi et al., 2012).
Novel Synthesis Methods
Innovative methods for synthesizing 2-aminothiazole derivatives from isothiocyanates have been developed. These methods are significant for the synthesis of various 2-substituted amino-5-thiazolylmethylphosphonate derivatives (Sasmal et al., 2008).
Antitubercular Activity
2-Aminothiazoles have shown potential in treating Mycobacterium tuberculosis. Studies have demonstrated improved antitubercular activity through the introduction of substituted benzoyl groups at certain positions (Meissner et al., 2013).
Wirkmechanismus
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Safety and Hazards
Zukünftige Richtungen
2-Aminothiazole scaffold has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence, which has led to their wide innovations . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
Biochemische Analyse
Biochemical Properties
2-Aminothiazole hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinases, which are essential for cell cycle regulation . Additionally, this compound interacts with phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, exhibiting inhibitory effects on these enzymes . These interactions highlight the compound’s potential in regulating cellular processes and its therapeutic potential in treating diseases such as cancer and inflammation.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the proliferation of cancerous cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound affects the expression of genes involved in inflammation and immune response, further demonstrating its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as phosphodiesterase type 5 and cyclooxygenase, inhibiting their activity . This inhibition results in the accumulation of cyclic guanosine monophosphate (cGMP) and the reduction of inflammatory mediators, respectively. Additionally, this compound has been shown to modulate the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and acidic or basic environments . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes over extended periods, making it a reliable compound for biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, further influencing its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its solubility and affinity for specific tissues, which can impact its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its activity and function. For instance, the compound’s interaction with nuclear proteins can affect gene expression and cell cycle regulation, further demonstrating its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXDOCQCALXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210358 | |
| Record name | Thiazol-2-ylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6142-05-8 | |
| Record name | 2-Thiazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazol-2-ylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazol-2-ylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazol-2-ylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminothiazole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49E82Y26Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can electrochemical detection be used to measure the concentration of drugs containing the 2-aminothiazole moiety in biological samples?
A1: Yes, electrochemical detection (ED) can be a sensitive method for measuring the concentration of drugs containing the 2-aminothiazole moiety. Research on CBS-113A, a new anti-inflammatory drug containing the 2-aminothiazole group, demonstrated that it undergoes an oxidative process with a diffusion-controlled and reversible mechanism at a glassy carbon electrode. [] This electrochemical behavior allowed for the development of a High-Performance Liquid Chromatography (HPLC) method coupled with ED for quantifying CBS-113A in human plasma. [] This method showed a tenfold increase in sensitivity compared to traditional UV detection. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



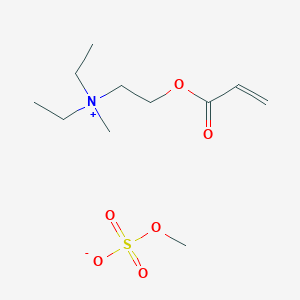
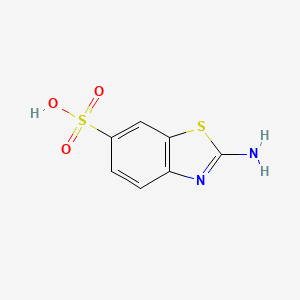
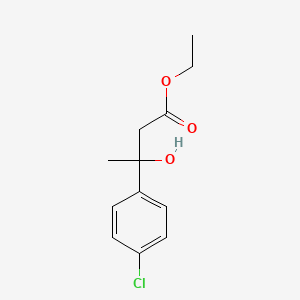


![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)
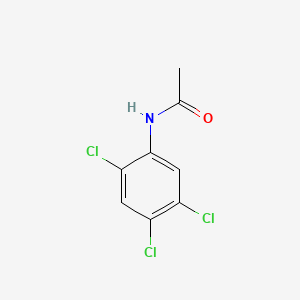

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)

